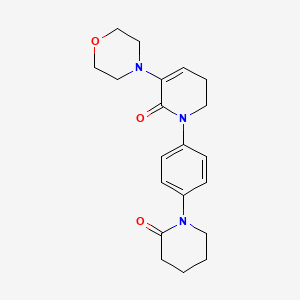

Anticancer agent 209

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c24-19-5-1-2-10-22(19)16-6-8-17(9-7-16)23-11-3-4-18(20(23)25)21-12-14-26-15-13-21/h4,6-9H,1-3,5,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVWQFDPLBFZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625157 | |

| Record name | 3-(Morpholin-4-yl)-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545445-44-1 | |

| Record name | 3-(Morpholin-4-yl)-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of Anticancer Agent 209 (Exemplified by PARP Inhibitors)

Disclaimer: "Anticancer agent 209" is not a publicly recognized designation for a specific therapeutic agent. Therefore, this guide utilizes Olaparib, a well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitor, as a representative example to provide an in-depth overview of a targeted anticancer mechanism. The data and protocols presented are based on publicly available research on Olaparib and other PARP inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delineates the core mechanism of action of a class of targeted anticancer agents known as PARP inhibitors, exemplified by Olaparib. The primary mechanism of these agents is the enzymatic inhibition of PARP, a key protein in the repair of DNA single-strand breaks (SSBs). In cancer cells with pre-existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway due to mutations in genes like BRCA1 and BRCA2, PARP inhibition leads to a state of "synthetic lethality."[1][2][3] Unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication.[1][4] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and subsequent cell death.[3][5] This guide provides a detailed examination of the signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize this class of drugs.

Core Mechanism of Action: Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response (DDR).[6] PARP1, the most abundant member, detects DNA single-strand breaks (SSBs) and facilitates their repair through the Base Excision Repair (BER) pathway.[6][7]

The therapeutic strategy of PARP inhibitors is centered on the concept of synthetic lethality. This occurs when the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.[1][2] Many hereditary breast and ovarian cancers are associated with mutations in the BRCA1 or BRCA2 genes, which are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) via homologous recombination (HR).[8][9]

The mechanism unfolds as follows:

-

PARP Inhibition: The anticancer agent binds to the catalytic domain of the PARP enzyme, preventing it from synthesizing poly (ADP-ribose) chains and recruiting downstream DNA repair proteins.[7][10]

-

PARP Trapping: Beyond catalytic inhibition, these drugs can "trap" the PARP enzyme on the DNA at the site of the break.[10][11] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication.

-

SSB to DSB Conversion: During the S-phase of the cell cycle, when the replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, the fork can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[4][5]

-

Synthetic Lethality in HR-Deficient Cells:

-

In healthy, HR-proficient cells, these DSBs can be efficiently and accurately repaired using the homologous recombination pathway. These cells are therefore less affected by PARP inhibition.[12]

-

In cancer cells with BRCA1/2 mutations (HR-deficient), the primary pathway for accurate DSB repair is compromised. The cell must rely on more error-prone repair mechanisms like Non-Homologous End Joining (NHEJ).[4][6] This leads to a high degree of genomic instability, cell cycle arrest, and ultimately, apoptosis.[6]

-

Signaling Pathway Diagram

The following diagram illustrates the concept of synthetic lethality induced by PARP inhibition in the context of DNA repair pathways.

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Quantitative Data

The efficacy of a PARP inhibitor is quantified through in vitro cytotoxicity assays and in vivo clinical trial outcomes.

In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC₅₀ values for Olaparib across various cancer cell lines.

| Cell Line | Cancer Type | BRCA Status | Olaparib IC₅₀ (µM) | Reference |

| Capan-1 | Pancreatic | BRCA2 Mutant | 0.008 | [13] |

| MDA-MB-436 | Breast | BRCA1 Mutant | 0.001 | [13] |

| OV2295 | Ovarian | Not Specified | 0.0003 | [14] |

| DU145 | Prostate | BRCA WT | 9.8 | [13] |

| NGP | Neuroblastoma | BRCA WT | 1.0 | [13] |

| LNCaP-OR | Prostate (Olaparib-Resistant) | BRCA WT | 4.41-fold increase vs. parental | [15] |

| C4-2B-OR | Prostate (Olaparib-Resistant) | BRCA WT | 28.9-fold increase vs. parental | [15] |

Note: IC₅₀ values can vary significantly based on the assay conditions and duration of drug exposure.

Clinical Efficacy Data

Clinical trials have demonstrated the benefit of PARP inhibitors in various cancer types, particularly those with BRCA mutations.

| Clinical Trial | Cancer Type & Setting | Treatment Arm | Control Arm | Outcome (Progression-Free Survival) | Reference |

| SOLO-1 | Advanced Ovarian Cancer (gBRCAm) | Olaparib | Placebo | Not reached vs. 13.8 months | [16] |

| OlympiAD | Metastatic Breast Cancer (gBRCAm) | Olaparib | Chemotherapy | 7.0 months vs. 4.2 months | [9] |

| POLO | Metastatic Pancreatic Cancer (gBRCAm) | Olaparib | Placebo | 7.4 months vs. 3.8 months | [9] |

| OlympiA | Adjuvant Breast Cancer (gBRCAm, HER2-) | Olaparib | Placebo | 3-year invasive DFS: 85.9% vs 77.1% | [16][17] |

gBRCAm: germline BRCA mutation; DFS: Disease-Free Survival

Experimental Protocols

Characterizing the mechanism of action and efficacy of a PARP inhibitor involves a series of standardized in vitro and in vivo assays.

PARP Activity Assay (ELISA-based)

Objective: To quantify the inhibition of PARP enzyme activity by the compound.

Methodology:

-

Plate Coating: Coat a 96-well plate with histones, which serve as a substrate for PARP.

-

Reaction Setup: Add a reaction cocktail containing activated DNA, PARP enzyme, and varying concentrations of the inhibitor (e.g., Olaparib).

-

PARylation: Add biotinylated NAD+ to the wells to allow the PARP-catalyzed poly(ADP-ribosyl)ation (PARylation) of histones.

-

Detection: Use a streptavidin-HRP conjugate followed by a colorimetric HRP substrate to detect the incorporated biotinylated ADP-ribose.

-

Quantification: Measure the absorbance using a plate reader. The signal is inversely proportional to the PARP inhibitory activity of the compound.

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Viability Assay (Clonogenic Survival Assay)

Objective: To assess the long-term cytotoxic effect of the drug on the proliferative capacity of cancer cells.

Methodology:

-

Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for a specified duration (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days to allow for colony formation (a colony is defined as ≥50 cells).

-

Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Quantification: Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

RAD51 Foci Formation Assay (Immunofluorescence)

Objective: To functionally assess the status of the homologous recombination (HR) pathway. RAD51 is a key protein that forms nuclear foci at sites of DNA damage during HR.

Methodology:

-

Cell Culture: Grow cells on glass coverslips.

-

Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., ionizing radiation) to induce DSBs.

-

Incubation: Allow cells to recover for several hours (e.g., 4-8 hours) to permit the formation of RAD51 foci.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Block non-specific binding and incubate with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of RAD51 foci per nucleus. HR-deficient cells will show a significantly reduced ability to form RAD51 foci compared to HR-proficient cells.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical workflow for evaluating a potential PARP inhibitor.

Caption: A typical preclinical workflow for evaluating PARP inhibitors.

Conclusion

Anticancer agents that function as PARP inhibitors represent a successful application of targeted therapy, specifically exploiting the principle of synthetic lethality. By inhibiting SSB repair in the context of HR deficiency, these drugs, exemplified by Olaparib, selectively induce catastrophic DNA damage and cell death in cancer cells with BRCA1/2 and other HR-related mutations. The continued study of their mechanism, including the phenomenon of PARP trapping and the development of resistance, is critical for optimizing their clinical use and developing next-generation agents. The experimental protocols and quantitative metrics detailed in this guide provide a foundational framework for the ongoing research and development in this promising area of oncology.

References

- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Olaparib - Wikipedia [en.wikipedia.org]

- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 11. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 12. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. PARP Inhibition Shows Long-term Survival Benefits for Patients With High-risk, BRCA-positive Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]

PTC-209: A Technical Guide to a Novel Bmi-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC-209 is a potent and selective small-molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (Bmi-1), a core component of the Polycomb Repressive Complex 1 (PRC1). Bmi-1 is a well-established oncogene, overexpressed in a multitude of human cancers, where it plays a critical role in maintaining cancer stem cell self-renewal and promoting tumor progression. PTC-209 exerts its anti-cancer effects by downregulating Bmi-1 expression, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in various cancer cell types. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of PTC-209, along with detailed experimental protocols for its characterization.

Discovery and Chemical Properties

PTC-209, with the chemical name N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-2-thiazolamine, was identified as a specific inhibitor of Bmi-1.[1] It is a cell-permeable imidazopyrimidinyl-thiazolamine compound.[2]

Chemical Structure:

Mechanism of Action

PTC-209 functions as a selective inhibitor of Bmi-1 expression.[1][3] Bmi-1 is a crucial component of the PRC1 complex, which mediates gene silencing through the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub).[4] By inhibiting Bmi-1, PTC-209 disrupts the activity of the PRC1 complex, leading to a reduction in global H2AK119ub levels.[5] This, in turn, derepresses the transcription of target genes, including tumor suppressors, which are normally silenced by PRC1. The downstream effects of PTC-209 treatment include cell cycle arrest, particularly at the G1/S checkpoint, and the induction of apoptosis.[6][7]

Interestingly, studies have shown that PTC-209 can reduce Bmi-1 protein levels through post-transcriptional repression and by promoting its ubiquitin-proteasomal degradation.[8] While PTC-209 treatment leads to a clear decline in Bmi-1 protein, it can paradoxically cause an upregulation of Bmi-1 mRNA, possibly due to a cellular overcompensation mechanism.[4][6]

Beyond its direct effects on the Bmi-1/PRC1 pathway, PTC-209 has also been shown to modulate other signaling pathways implicated in cancer. For instance, it can inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[9]

Synthesis of PTC-209

While a detailed, step-by-step synthesis protocol for PTC-209 is not publicly available and is likely proprietary, the synthesis of related heterocyclic compounds often involves phase-transfer catalysis (PTC). PTC is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions. The general principle involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, that transports a reactant from an aqueous phase to an organic phase where the reaction occurs.

In Vitro and In Vivo Efficacy

PTC-209 has demonstrated significant anti-cancer activity in a wide range of cancer cell lines and in vivo models.

Quantitative Data Summary

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Duration | Reference |

| HEK293T | Embryonic Kidney | Luciferase Reporter | 0.5 | Overnight | [1][3] |

| HCT116 | Colorectal Cancer | SRB Assay | 0.00065 | 72 hours | [3] |

| HCT8 | Colorectal Cancer | SRB Assay | 0.59 | 72 hours | [3] |

| HT-29 | Colorectal Cancer | SRB Assay | 0.61 | 72 hours | [3] |

| Biliary Tract Cancer (various) | Biliary Tract Cancer | Resazurin (B115843) Assay | 0.04 - 20 | 72 hours | [6] |

| U87MG & T98G | Glioblastoma | MTS Assay | Dose-dependent inhibition | 4 days | [5] |

Key Biological Effects

-

Inhibition of Cell Proliferation: PTC-209 significantly inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[5][6]

-

Cell Cycle Arrest: Treatment with PTC-209 leads to cell cycle arrest at the G1/S checkpoint.[6][7]

-

Induction of Apoptosis: While the primary effect in some cell types is growth arrest, PTC-209 can also induce apoptosis.[8]

-

Reduction of Cancer Stem Cell Properties: PTC-209 has been shown to reduce the frequency of cancer-initiating cells and inhibit sphere formation in vitro.[6][7]

-

In Vivo Tumor Growth Inhibition: In xenograft models of human cancers, including colorectal cancer and glioblastoma, PTC-209 effectively halts the growth of pre-established tumors.[3][5]

Experimental Protocols

Cell Viability Assay (Resazurin Assay)

This protocol is adapted from studies on biliary tract cancer cells.[6]

-

Cell Seeding: Seed cancer cells in 96-well microplates at a desired density and allow them to adhere overnight.

-

Drug Treatment: Prepare a dilution series of PTC-209 (e.g., 0.04 - 20 µM) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing PTC-209. Include untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Resazurin Addition: Prepare a stock solution of resazurin. Add resazurin solution to each well to a final concentration of 0.15 mg/mL and incubate for 4 hours.

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blotting for Bmi-1 and H2AK119ub

This protocol is a general guide based on descriptions of PTC-209's effects.[5][6]

-

Cell Lysis: Treat cells with PTC-209 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bmi-1 and H2AK119ub overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.[6]

-

Cell Preparation: Prepare a single-cell suspension of cancer cells.

-

Plating: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.

-

Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: Add PTC-209 at the desired concentration to the culture medium.

-

Incubation: Incubate the plates for 7-14 days to allow for sphere formation.

-

Quantification: Count the number of spheres (typically >50 µm in diameter) in each well under a microscope.

-

Analysis: Compare the number and size of spheres in the PTC-209-treated wells to the untreated control wells.

Conclusion

PTC-209 is a valuable research tool for investigating the role of Bmi-1 and the PRC1 complex in cancer biology. Its potent and selective inhibition of Bmi-1 makes it a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic, particularly for tumors that are dependent on Bmi-1-driven pathways for their growth and survival. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize PTC-209 in their studies.

References

- 1. N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | C17H13Br2N5OS | CID 1117196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological inhibition of Bmi1 by PTC-209 impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: Cytotoxic Effects of 5-Fluorouracil on Colon Cancer Cells

Disclaimer: Publicly available information and specific research data on "Anticancer agent 209" are limited. The primary referenced publication by Liu, Z. -P., et al. in Main Group Chemistry could not be accessed. Therefore, this document serves as an in-depth technical guide template, utilizing the well-characterized anticancer agent 5-Fluorouracil (B62378) (5-FU) to demonstrate the requested format and content on its cytotoxic effects against colon cancer cells.

Introduction

5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog widely employed as a chemotherapeutic agent in the treatment of solid tumors, including colorectal cancer.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, which ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This guide provides a technical overview of the cytotoxic effects of 5-FU on human colon cancer cell lines, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The cytotoxic effects of 5-FU on colon cancer cells are dose- and time-dependent. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the induction of apoptosis in commonly used colon cancer cell lines.

Table 1: IC50 Values of 5-Fluorouracil on Colon Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| HCT-116 | 24 hours | 185 | [2] |

| HCT-116 | 72 hours | 11.3 | [2][3] |

| HCT-116 | 120 hours | 1.48 | [2] |

| HT-29 | 120 hours | 11.25 | [2][3] |

| SW480 | 72 hours | >50 (less sensitive) | [4][5] |

| SW620 | 72 hours | ~50 | [4] |

Table 2: Apoptosis Induction by 5-Fluorouracil (50 µM for 72 hours)

| Cell Line | Apoptotic Cells (%) | Fold Increase vs. Control | Reference |

| HCT-116 | ~40% | ~10-fold | [5][6] |

| HT-29 | ~30% | ~7-fold | [6] |

| LOVO | ~15% | ~3-fold | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cells.[7]

Materials:

-

Human colon cancer cell lines (e.g., HCT-116, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

5-Fluorouracil (5-FU)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][8]

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of 5-FU and a vehicle control for the desired duration (e.g., 24, 72, 120 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[7][8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

Treated and untreated colon cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells) and wash twice with cold PBS.[9]

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze the samples by flow cytometry within one hour.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]

Materials:

-

Treated and untreated colon cancer cells

-

PBS

-

Ice-cold 70% ethanol[12]

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ cells and wash with PBS.[12]

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, then incubate for at least 30 minutes on ice.[14]

-

Centrifuge the fixed cells and wash twice with PBS.[12]

-

Resuspend the cell pellet in PI staining solution.[13]

-

Incubate for 15-30 minutes at room temperature in the dark.[15]

-

Analyze the samples using a flow cytometer, collecting data on a linear scale.[13]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[16]

Materials:

-

Treated and untreated colon cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors[16]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]

-

Primary antibodies (e.g., anti-Caspase-9, anti-PKCδ, anti-p53, anti-Fas, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration.[16]

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.[16]

-

Block the membrane for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies overnight at 4°C.[16]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

5-FU induces apoptosis in colon cancer cells through multiple signaling pathways. The following diagrams illustrate key mechanisms.

Caption: Experimental workflow for assessing the cytotoxic effects of 5-FU.

Caption: 5-FU activates the p53-Fas pathway, sensitizing MDSCs to apoptosis.[17][18]

Caption: 5-FU induces caspase-9-dependent apoptosis via PKCδ activation.[4][5]

References

- 1. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluorouracil mediated anti-cancer activity in colon cancer cells is through the induction of Adenomatous Polyposis Coli: Implication of the long-patch base excision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.igem.org [static.igem.org]

- 11. Annexin V Staining Protocol [bdbiosciences.com]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]

PTC-209: A Selective Bmi-1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PTC-209, a small molecule inhibitor of the B-lymphoma Moloney murine leukemia virus insertion region-1 (Bmi-1) oncogene. Bmi-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), a critical epigenetic regulator involved in gene silencing.[1] Overexpression of Bmi-1 is a common feature in a wide range of human cancers and is associated with aggressive tumor growth, cancer stem cell (CSC) self-renewal, and therapeutic resistance.[2][3] PTC-209 has emerged as a promising therapeutic agent that targets Bmi-1, thereby inhibiting cancer progression.[4] This document details the mechanism of action of PTC-209, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its investigation.

Mechanism of Action of PTC-209

PTC-209 functions as a selective inhibitor of Bmi-1, primarily by reducing its protein expression.[3] Studies suggest that PTC-209's mechanism involves post-transcriptional repression and the induction of ubiquitin-proteasomal degradation of the Bmi-1 protein.[5] As a core component of the PRC1 complex, Bmi-1, in conjunction with RING1B, acts as an E3 ubiquitin ligase that monoubiquitinates histone H2A at lysine (B10760008) 119 (H2AK119ub).[1][6] This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including key tumor suppressors.[3][6] By decreasing Bmi-1 protein levels, PTC-209 leads to a reduction in global H2AK119ub levels, which in turn de-represses the expression of Bmi-1 target genes.[1][3][7]

Caption: Mechanism of PTC-209 action on Bmi-1 protein and downstream epigenetic marks.

Bmi-1 Signaling Pathways

Bmi-1 is implicated in numerous signaling pathways that are crucial for both normal cellular function and oncogenesis.[6] It is a key downstream effector of pathways like Hedgehog and Wnt, which promote self-renewal in stem cells.[6][8] A primary mechanism of Bmi-1's oncogenic activity is through the repression of the INK4a/ARF locus, which encodes the tumor suppressors p16Ink4a and p14/p19Arf.[2][8] These proteins, in turn, regulate the p53 and Retinoblastoma (Rb) pathways, which are critical for cell cycle control and apoptosis.[2] Bmi-1 is also involved in the PI3K/Akt and NF-κB signaling pathways, further highlighting its central role in cancer cell proliferation and survival.[6]

Caption: Overview of major signaling pathways regulated by Bmi-1.

Quantitative Data on PTC-209 Efficacy

The anti-cancer effects of PTC-209 have been quantified across various cancer cell lines. The following tables summarize key findings regarding its potency and cellular effects.

Table 1: IC50 Values of PTC-209 in Cancer Cell Lines IC50 is the concentration of a drug that inhibits a biological process by 50%.[9]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |

| HEK293T | Embryonic Kidney | 0.5 | - | [10] |

| HeLa | Cervical Cancer | 4.3 ± 1.8 | 24 h | [11][12] |

| C33A | Cervical Cancer | 12.4 ± 3.0 | 24 h | [11][12] |

| SiHa | Cervical Cancer | 21.6 ± 4.2 | 24 h | [11][12] |

| GBC | Biliary Tract Cancer | Low µM range | 72 h | [1] |

Table 2: Effects of PTC-209 on Cell Proliferation, Viability, and Cell Cycle

| Cell Line | Cancer Type | Concentration (µM) | Effect | Citation |

| Biliary Tract Cancer (BTC) Cells | Biliary Tract Cancer | 0.04 - 20 | Dose-dependent reduction in cell viability. | [1] |

| GBC | Biliary Tract Cancer | 1.25 | Almost complete stop of cellular growth. | [1] |

| GBC | Biliary Tract Cancer | 2.5 | G0/G1 cell cycle arrest; increased sub-G1 population. | [1] |

| Cervical Cancer Cells (C33A, HeLa, SiHa) | Cervical Cancer | 5 - 10 | G0/G1 cell cycle arrest. | [11] |

| Lung, Breast, Colon Cancer Cells | Various | 1 - 2.5 | Decreased cell number, suggesting inhibition of proliferation. | [4][13] |

| Glioblastoma (U87MG, T98G) | Glioblastoma | 1 - 10 | Significant inhibition of proliferation in a dose-dependent manner. | [3] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC | - | Impaired cell proliferation and G1-phase cell cycle arrest. | [5] |

Table 3: Effects of PTC-209 on Apoptosis

| Cell Line | Cancer Type | Concentration (µM) | Effect | Citation |

| C33A | Cervical Cancer | 5 - 10 | Increased total apoptosis from 3.5% to 10.5%. | [11] |

| HeLa | Cervical Cancer | 5 - 10 | Increased total apoptosis from 10.3% to 34.1%. | [11] |

| GBC | Biliary Tract Cancer | 1.25 | Only slightly increased caspase-3/7 activity. | [1] |

| Lung, Breast, Colon Cancer Cells | Various | 1 - 2.5 | No caspase-3 activation observed; suggests caspase-independent cell death. | [4][13] |

| HNSCC | HNSCC | - | Increased cell apoptosis. | [5] |

Table 4: Effects of PTC-209 on Bmi-1 and H2AK119ub Protein Levels

| Cell Line | Cancer Type | Concentration (µM) | Treatment Time | Effect | Citation |

| GBC | Biliary Tract Cancer | 1.25 | 72 h | Clear decline in Bmi-1 protein levels; reduction in H2AK119ub levels. | [1][14] |

| U87MG | Glioblastoma | 1 - 10 | 4 days | Significant decrease in Bmi-1 protein and global H2AK119ub levels. | [3] |

| Multiple Myeloma (MM) Cells | Multiple Myeloma | 0.8 | 48 h | Downregulation of Bmi-1 protein and H2AK119ub levels. | [7] |

Table 5: Effects of PTC-209 on Cancer Stem Cell (CSC) Properties

| Cell Line | Cancer Type | Concentration (µM) | Assay | Effect | Citation |

| GBC | Biliary Tract Cancer | 1.25 | ALDEFLUOR Assay | Significant reduction of ALDH+ cells (from 50% to 20%). | [1] |

| GBC | Biliary Tract Cancer | 1.25 | Sphere Formation | Reduction in sphere formation. | [1] |

| HNSCC | HNSCC | - | Tumorsphere Formation | Reduced tumorsphere formation. | [5] |

| HNSCC | HNSCC | - | ALDEFLUOR Assay | Decreased percentage of ALDH1+ subpopulation. | [5] |

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo efficacy of PTC-209. In mice bearing primary human colon cancer xenografts, subcutaneous administration of PTC-209 at 60 mg/kg/day effectively inhibited Bmi-1 expression in tumor tissue and halted the growth of pre-established tumors.[10][15] Similarly, in a murine orthotopic xenograft model of glioblastoma, PTC-209 treatment significantly attenuated tumor growth.[3][16]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of PTC-209.

This protocol is used to determine the effect of PTC-209 on the viability of cancer cells.

-

Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000 cells/well.[17] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11][17]

-

PTC-209 Treatment: Prepare serial dilutions of PTC-209 in culture medium.[11] Remove the existing medium from the wells and add 100 µL of medium containing various concentrations of PTC-209 (e.g., 0.01 µM to 20 µM).[1][17] Include vehicle control wells (e.g., 0.1% DMSO).[17]

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]

-

Viability Assessment: Use a commercially available cell viability reagent such as WST-1 or CellTiter-Glo Luminescent Cell Viability Assay.[11][17] Add the reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.[1]

-

Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability.[11] Calculate the IC50 value using appropriate software with a non-linear regression model.[11][12]

Caption: Workflow for a typical cell viability assay.

This protocol is used to analyze the protein levels of Bmi-1 and H2AK119ub following PTC-209 treatment.[1]

-

Sample Preparation: Culture cells to 70-80% confluency and treat with PTC-209 (e.g., 1.25 µM) or vehicle control for the desired time (e.g., 72 hours).[1]

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18] Sonicate the lysate to shear chromatin and reduce viscosity.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[18] Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bmi-1 (e.g., 1:1000 dilution) and H2AK119ub (e.g., 1:300 dilution) overnight at 4°C with gentle agitation.[1] A loading control antibody (e.g., β-actin, 1:1000) should also be used.[1]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:1000) for 1 hour at room temperature.[1][18]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein band intensity relative to the loading control.[14]

Caption: Standard workflow for Western blotting analysis.

This protocol can be adapted to investigate changes in Bmi-1 protein interactions or ubiquitination status after PTC-209 treatment.[5][19]

-

Cell Lysis: Treat cells with PTC-209 and lyse as described for Western blotting, using a non-denaturing IP lysis buffer.

-

Pre-clearing: Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Bmi-1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[19]

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.[19]

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[19]

-

Elution: Elute the immunoprecipitated proteins from the beads by resuspending the pellet in Laemmli sample buffer and boiling for 5 minutes.[19]

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against Bmi-1 or proteins of interest (e.g., ubiquitin).[5]

Caption: General workflow for an immunoprecipitation assay.

This assay assesses the self-renewal capacity of cancer stem cells, a key target of Bmi-1 inhibition.[1]

-

Cell Preparation: Prepare a single-cell suspension from a cancer cell line.

-

Seeding: Seed cells at a low density (e.g., 5 x 10^5 cells/mL) in ultra-low attachment 96-well plates.[1]

-

Treatment: Culture the cells in serum-free sphere-forming medium supplemented with growth factors (e.g., EGF, bFGF) and either PTC-209 (e.g., 1.25 µM) or vehicle control.[1]

-

Incubation: Incubate for 10-14 days, adding fresh medium and PTC-209 every 3-4 days.[1]

-

Quantification: Quantify sphere formation using a fluorescent dye like CyQuant GR Dye according to the manufacturer's protocol, or by visually counting the number and size of spheres (tumorspheres) under a microscope.[1]

-

Analysis: Compare the sphere-forming efficiency between PTC-209-treated and control groups.

Caption: Workflow for assessing cancer stem cell self-renewal via sphere formation.

Conclusion

PTC-209 is a potent and selective small molecule inhibitor of Bmi-1 that demonstrates significant anti-cancer activity in a variety of preclinical models. By inducing the degradation of Bmi-1 protein, PTC-209 effectively reverses the epigenetic silencing of tumor suppressor genes, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[1][11] Furthermore, its ability to target the cancer stem cell population highlights its potential to overcome therapeutic resistance and prevent tumor recurrence.[1][5] The data and protocols presented in this guide provide a solid foundation for further investigation and development of PTC-209 and other Bmi-1 targeting agents as a novel therapeutic strategy in oncology.

References

- 1. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of Bmi1 by PTC-209 impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BMI1 - Wikipedia [en.wikipedia.org]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 18. youtube.com [youtube.com]

- 19. merckmillipore.com [merckmillipore.com]

In Vitro Activity of Anticancer Agent 209: A Technical Guide

Disclaimer: This document provides a technical overview of the reported in vitro activity of "Anticancer agent 209." Specific quantitative data from primary peer-reviewed literature is not publicly available. Therefore, the data presented in the tables are illustrative examples based on typical findings for novel anticancer compounds and should not be considered as experimentally verified results for this specific agent. The experimental protocols provided are representative methodologies for the assays discussed.

Introduction

This compound, identified as 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS No. 545445-44-1), is a heterocyclic compound that has been noted for its potential as an anticancer agent.[1] Initial reports indicate that it exhibits cytotoxic activity against colon cancer cell lines in vitro.[2][3][4] Further investigation into its mechanism of action suggests a potential role in the induction of reactive oxygen species (ROS) and apoptosis, though this requires more extensive validation.[1] This guide summarizes the available information and provides detailed experimental protocols and illustrative data for researchers and drug development professionals interested in this compound.

In Vitro Cytotoxicity

The primary reported in vitro activity of this compound is its cytotoxicity against colon cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the agent that inhibits 50% of cell growth or viability.

The following table presents hypothetical IC50 values for this compound against a panel of human colorectal cancer cell lines. This data illustrates how the compound's potency might be presented.

| Cell Line | Description | Illustrative IC50 (µM) |

| HT-29 | Colorectal adenocarcinoma, epithelial-like | 15.2 |

| HCT-116 | Colorectal carcinoma, epithelial | 8.5 |

| SW620 | Colorectal adenocarcinoma, lymph node metastasis | 22.1 |

| Caco-2 | Colorectal adenocarcinoma, epithelial | 35.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections provide standard protocols for assessing the anticancer activity of a compound like this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human colorectal cancer cell lines (e.g., HT-29, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the agent. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium (B1200493) iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).

Materials:

-

Human colorectal cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Potential Mechanism of Action

While not definitively established for this compound, a common mechanism for anticancer compounds involves the induction of oxidative stress through the generation of ROS, which can subsequently trigger apoptosis.

The following table provides hypothetical data from an Annexin V/PI apoptosis assay on HCT-116 cells treated with this compound for 48 hours.

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |

| This compound (5 µM) | 70.3 | 15.8 | 10.2 | 3.7 |

| This compound (10 µM) | 45.2 | 28.9 | 22.5 | 3.4 |

| This compound (20 µM) | 20.7 | 40.1 | 35.6 | 3.6 |

Visualizations

The following diagrams illustrate the workflow for the in vitro assays and a hypothetical signaling pathway for this compound.

References

- 1. Tumor‐Specific Drug Release and Reactive Oxygen Species Generation for Cancer Chemo/Chemodynamic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

PTC-209: A Potent Inhibitor of the STAT3 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: PTC-209, initially identified as a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1) protein BMI-1, has emerged as a significant modulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, invasion, and immunosuppression.[3][4][5][6] This technical guide provides a comprehensive overview of PTC-209's effects on STAT3 signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of STAT3 Phosphorylation

PTC-209 exerts its anti-cancer effects, at least in part, by significantly inhibiting the phosphorylation of STAT3.[1][7] This inhibition is observed to be rapid and sustained in various cancer cell lines.[1][8] Notably, PTC-209 treatment does not affect the total protein levels of STAT3, indicating a specific effect on its activation state.[1][8]

The molecular mechanism underlying this inhibition involves the downregulation of glycoprotein (B1211001) 130 (gp130), a crucial co-receptor for interleukin-6 (IL-6) family cytokines.[1][7] The IL-6/gp130 signaling axis is a primary upstream activator of the JAK/STAT3 pathway. By reducing the expression of gp130, PTC-209 effectively disrupts the signal transduction cascade that leads to STAT3 phosphorylation and subsequent activation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of PTC-209 on cancer cell lines.

Table 1: IC50 Values of PTC-209 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEK293T | Embryonic Kidney | 0.5 | [9] |

| U87MG | Glioblastoma | 4.39 | [10] |

| T98G | Glioblastoma | 10.98 | [10] |

Table 2: Effective Concentrations and Time-Course of PTC-209 on STAT3 Phosphorylation

| Cell Line | Cancer Type | PTC-209 Concentration (µM) | Treatment Duration | Effect on p-STAT3 | Reference |

| A549 | Lung Cancer | 1 and 2.5 | 0.5, 2, 6, 24, 48 h | Significant decrease | [1] |

| MDA-MB-231 | Breast Cancer | 1 and 2.5 | 0.5, 2, 6, 24, 48 h | Significant decrease | [1] |

Table 3: Effects of PTC-209 on Cellular Processes

| Cancer Cell Lines | PTC-209 Concentration (µM) | Assay | Observed Effect | Reference |

| LNM35, A549 (Lung); MDA-MB-231, T47D (Breast); HT-29, HCT-116, HCT8/S11 (Colon) | 0.01 - 10 | Cell Viability | Concentration- and time-dependent decrease | [1] |

| LNM35, A549, MDA-MB-231, HT-29 | 0.1 - 2.5 | Colony Formation | Significant decrease in growth | [7] |

| LNM35, A549, MDA-MB-231 | Non-toxic concentrations | Cell Migration | Significant reduction | [7] |

| LNM35, A549, MDA-MB-231, HT-29 | 1 and 2.5 | Caspase-3/7 Activity | No significant activation | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate.

-

Incubation: Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with increasing concentrations of PTC-209 (e.g., 0.01–10 µM) in triplicate. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate for an additional 24, 48, or 72 hours.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence using a luminometer. The signal is indicative of the number of metabolically active, viable cells.

Western Blotting for STAT3 Phosphorylation

-

Cell Treatment: Plate cells and treat with PTC-209 (e.g., 1 and 2.5 µM) for various time points (e.g., 0.5, 2, 6, 24, 48 hours).

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, gp130, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Colony Formation Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Incubation and Treatment: Allow cells to attach for 24 hours, then treat with increasing concentrations of PTC-209 (e.g., 0.1 to 2.5 µM).

-

Long-term Culture: Culture the cells for an extended period (e.g., 14 days), changing the medium with fresh PTC-209 every 2-3 days.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Wash away the excess stain, air dry the plates, and count the number of colonies (typically defined as having >50 cells).

Visualizations: Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway and PTC-209 Inhibition

Caption: PTC-209 inhibits STAT3 signaling by downregulating gp130 expression.

Experimental Workflow for Investigating PTC-209 Effects

Caption: Workflow for assessing PTC-209's anti-cancer and STAT3 inhibitory effects.

Conclusion

PTC-209 represents a promising therapeutic agent that targets the STAT3 signaling pathway, a critical node in cancer progression. Its ability to inhibit STAT3 phosphorylation via downregulation of gp130 provides a clear mechanism for its observed anti-proliferative, anti-migratory, and colony-inhibiting effects in a range of cancer cell lines. The data and protocols presented in this guide offer a solid foundation for further research into the clinical potential of PTC-209 and for the development of novel STAT3-targeting cancer therapies.

References

- 1. PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

Unveiling PTC-209: A Potent Inhibitor of Bmi-1 with Anticancer Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PTC-209 is a small molecule inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (Bmi-1), a key component of the Polycomb Repressive Complex 1 (PRC1). Bmi-1 is a well-established oncogene that plays a crucial role in cell cycle regulation, self-renewal of stem cells, and tumorigenesis. Its overexpression has been linked to poor prognosis in various cancers, making it an attractive therapeutic target. PTC-209 has emerged as a significant tool for investigating the therapeutic potential of Bmi-1 inhibition and has demonstrated promising anticancer activity across a range of solid tumors. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of PTC-209, with a focus on its mechanism of action and preclinical evaluation.

Chemical Structure and Properties

PTC-209 is a heterocyclic compound with the chemical formula C17H13Br2N5OS. Its structure is characterized by a central thiazole (B1198619) ring linked to an imidazopyrimidine moiety and a dibrominated phenyl group.

| Property | Value |

| IUPAC Name | N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine |

| CAS Number | 315704-66-6 |

| Molecular Formula | C17H13Br2N5OS |

| Molecular Weight | 495.19 g/mol |

| SMILES | CC1=NC2=C(N=C(C=C2)N1)C3=C(SC(=N3)NC4=C(C=C(C=C4Br)OC)Br) |

| Appearance | Light yellow to green-yellow solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

PTC-209 exerts its anticancer effects primarily through the inhibition of Bmi-1 expression. By downregulating Bmi-1, PTC-209 disrupts the function of the PRC1 complex, leading to the derepression of target genes involved in cell cycle arrest and apoptosis.

Furthermore, recent studies have revealed that PTC-209's mechanism of action also involves the inhibition of the STAT3 signaling pathway.[1] PTC-209 has been shown to decrease the phosphorylation of STAT3, a key transcription factor that promotes tumor cell survival, proliferation, and invasion.[1] This inhibition of the STAT3 pathway appears to be mediated, at least in part, by a reduction in the expression of the gp130 subunit of the IL-6 receptor.[1]

Preclinical Anticancer Activity

PTC-209 has demonstrated significant anticancer activity in a variety of preclinical models, including cell culture and in vivo xenografts. It has shown efficacy against a broad spectrum of solid tumors, including colorectal, breast, lung, cervical, biliary tract, and glioblastoma.

In Vitro Cytotoxicity

The cytotoxic effects of PTC-209 have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.

| Cancer Type | Cell Line | IC50 (µM) | Assay Duration |

| Cervical Cancer | C33A | 12.4 ± 3.0 | 24 hours[2] |

| HeLa | 4.3 ± 1.8 | 24 hours[2] | |

| SiHa | 21.6 ± 4.2 | 24 hours[2] | |

| Colorectal Cancer | HCT116 | < 0.3 | Not Specified |

| HT-29 | ~0.5 | 72 hours | |

| Biliary Tract Cancer | Multiple Lines | 0.04 - 20 | 72 hours[3] |

| Glioblastoma | U87MG, T98G | Effective at µM concentrations | Not Specified[4][5] |

Effects on Cellular Processes

Beyond direct cytotoxicity, PTC-209 has been shown to induce several key anticancer effects at the cellular level:

-

Cell Cycle Arrest: Treatment with PTC-209 leads to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle, indicating a halt in cell proliferation.[3]

-

Induction of Apoptosis: PTC-209 promotes programmed cell death in cancer cells.[2]

-

Inhibition of Colony Formation: The ability of single cancer cells to form colonies is significantly reduced following treatment with PTC-209, indicating an impairment of their long-term proliferative capacity.

-

Reduction of Cancer Stem Cell Properties: PTC-209 has been shown to reduce the population of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of PTC-209.

Cell Viability Assay (WST-1 Method)

This assay is used to determine the cytotoxic effects of PTC-209 on cancer cell lines.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of PTC-209 (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with PTC-209.

Detailed Methodology:

-

Cell Seeding: A low number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.

-

Drug Treatment: The cells are treated with PTC-209 at various concentrations for a defined period (e.g., 24 hours).

-

Recovery: The drug-containing medium is removed, and the cells are washed and cultured in fresh, drug-free medium.

-

Colony Growth: The cells are allowed to grow for 10-14 days, with the medium being changed every 2-3 days.

-

Staining: The colonies are fixed with methanol (B129727) and stained with a solution of crystal violet.

-

Quantification: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the drug.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of PTC-209 on the distribution of cells in different phases of the cell cycle.

Detailed Methodology:

-

Cell Treatment: Cells are treated with PTC-209 or a vehicle control for a specified time.

-

Cell Harvesting: The cells are harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

In Vivo Xenograft Studies

These studies are performed to evaluate the antitumor efficacy of PTC-209 in a living organism.

Detailed Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: The mice are randomized into treatment and control groups. PTC-209 is typically administered via subcutaneous injection or oral gavage at a specific dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.

-

Data Analysis: The tumor growth curves of the treated and control groups are compared to determine the antitumor efficacy of PTC-209. At the end of the study, the tumors can be excised and weighed, and further analysis (e.g., immunohistochemistry) can be performed.

Conclusion and Future Directions

PTC-209 is a valuable research tool for studying the role of Bmi-1 in cancer and serves as a promising lead compound for the development of novel anticancer therapies. Its dual mechanism of action, involving both Bmi-1 and STAT3 inhibition, suggests that it may be effective in a broad range of malignancies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of PTC-209 and other Bmi-1 inhibitors in the treatment of cancer. The detailed protocols and data presented in this guide are intended to facilitate further research in this important area of drug discovery.

References

- 1. PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 3. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of PTC-209 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of PTC-209, a potent and specific small-molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1). BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of gene expression involved in cell cycle progression, self-renewal, and tumorigenesis. Its overexpression is frequently observed in a variety of human cancers, making it a compelling therapeutic target. This document provides a comprehensive overview of PTC-209's mechanism of action, its effects on cancer cell lines, and detailed protocols for key experimental assays.

Core Mechanism of Action

PTC-209 exerts its anti-cancer effects by specifically targeting and downregulating the expression of BMI-1.[1] This inhibition disrupts the PRC1 complex, leading to the derepression of target genes, including key tumor suppressors. The primary downstream effects observed in cancer cell lines include cell cycle arrest, induction of apoptosis, and a reduction in the cancer stem cell population.[1][2]

Quantitative Analysis of PTC-209 Activity

The efficacy of PTC-209 varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays. These values provide a quantitative measure of the drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |

| HEK293T | Embryonic Kidney | 0.5 | Not Specified |

| Biliary Tract Cancer Cells | Biliary Tract Cancer | 0.04 - 20 | 72 hours |

| Cal27 | Head and Neck Squamous Cell Carcinoma | ~10 | 48 hours |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~10 | 48 hours |

This table summarizes publicly available IC50 data for PTC-209. Experimental conditions, such as incubation time and assay type, can significantly influence these values.

Key Pharmacodynamic Effects

Cell Cycle Arrest

A predominant effect of PTC-209 in cancer cells is the induction of cell cycle arrest, primarily at the G1/S transition phase.[1][2] By inhibiting BMI-1, PTC-209 leads to the upregulation of cell cycle inhibitors, such as p16INK4a and p14ARF, which in turn prevent the phosphorylation of the retinoblastoma protein (Rb) and halt cell cycle progression.[3] This is accompanied by a significant downregulation of genes that promote the cell cycle and are involved in DNA synthesis and repair.[2]

Induction of Apoptosis

In addition to cell cycle arrest, PTC-209 can induce apoptosis, or programmed cell death, in various cancer cell lines.[1] The apoptotic effect is often concentration-dependent and is a crucial mechanism for the elimination of tumor cells.

Reduction of Cancer Stem Cell Properties

BMI-1 is critically involved in maintaining the self-renewal capacity of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. PTC-209 has been shown to reduce the sphere-forming ability of cancer cells in vitro and decrease the population of cells expressing CSC markers, such as aldehyde dehydrogenase (ALDH).[2]

Visualizing the Molecular Pathways and Experimental Processes

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

Caption: The BMI-1 signaling pathway and the inhibitory action of PTC-209.

Caption: A typical experimental workflow for evaluating the effects of PTC-209.

Caption: Mechanism of PTC-209-induced G1 cell cycle arrest.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of PTC-209's pharmacodynamics.

Cell Viability Assay (WST-1)

This protocol is for assessing the effect of PTC-209 on the viability of adherent cancer cell lines using a 96-well plate format.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PTC-209 stock solution (in DMSO)

-

WST-1 reagent

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

PTC-209 Treatment:

-

Prepare serial dilutions of PTC-209 in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the PTC-209 dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

WST-1 Assay:

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm if available.[5]

-

Subtract the absorbance of the blank wells (medium only with WST-1) from the absorbance of the experimental wells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the PTC-209 concentration and determine the IC50 value using a non-linear regression curve fit.

-

Western Blotting for BMI-1 and Downstream Targets

This protocol describes the detection of BMI-1 and related protein levels in cancer cells following PTC-209 treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BMI-1, anti-p16, anti-Actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cell pellets with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[6]

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-